(3-Fluoroazetidin-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoroazetidin-3-YL)methanol is a chemical compound with the molecular formula C4H8FNO It is a fluorinated azetidine derivative, characterized by the presence of a fluorine atom at the third position of the azetidine ring and a hydroxymethyl group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoroazetidin-3-YL)methanol typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoroazetidin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of (3-Fluoroazetidin-3-YL)aldehyde or (3-Fluoroazetidin-3-YL)carboxylic acid.
Reduction: Formation of (3-Fluoroazetidin-3-YL)alcohol or (3-Fluoroazetidin-3-YL)amine.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoroazetidin-3-YL)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of (3-Fluoroazetidin-3-YL)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
(3-Chloroazetidin-3-YL)methanol: Similar structure but with a chlorine atom instead of fluorine.
(3-Bromoazetidin-3-YL)methanol: Similar structure but with a bromine atom instead of fluorine.
(3-Iodoazetidin-3-YL)methanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: (3-Fluoroazetidin-3-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules. This makes this compound a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3-fluoroazetidin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO/c5-4(3-7)1-6-2-4/h6-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBYWNBYIPWLRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-93-9 |
Source
|
Record name | (3-fluoroazetidin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.